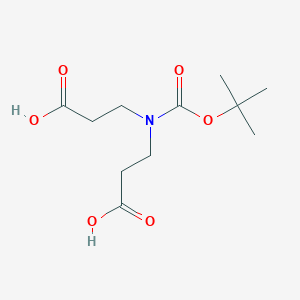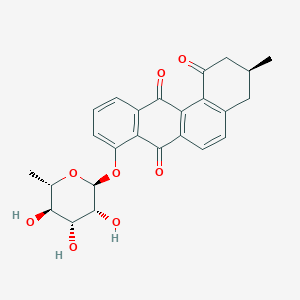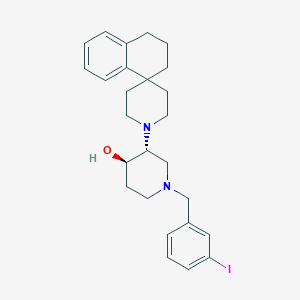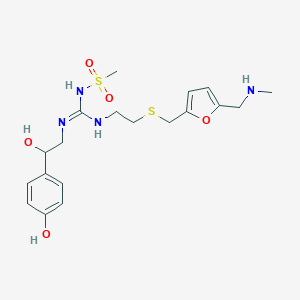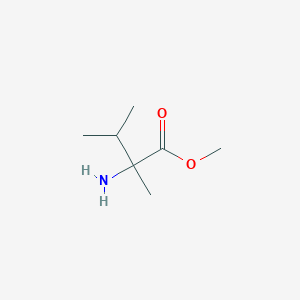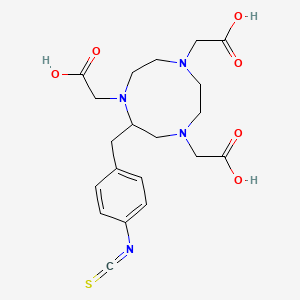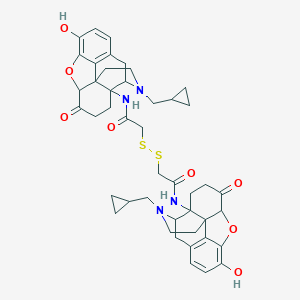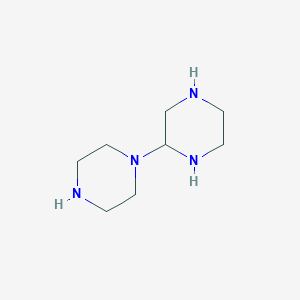
1,2'-Bipiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2'-Bipiperazine is a heterocyclic organic compound that consists of two piperazine rings linked by a methylene bridge. It is widely used in the pharmaceutical industry as a building block for the synthesis of various biologically active compounds. 1,2'-Bipiperazine has a unique structure that makes it a versatile molecule for drug design and development.
Mechanism Of Action
The mechanism of action of 1,2'-Bipiperazine is not well understood. However, it is believed to act by binding to the target protein and modulating its activity. Several studies have reported that 1,2'-Bipiperazine derivatives can inhibit the activity of enzymes involved in cancer cell proliferation and viral replication.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1,2'-Bipiperazine depend on its chemical structure and the target protein. Several studies have reported that 1,2'-Bipiperazine derivatives can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. Moreover, 1,2'-Bipiperazine derivatives have been shown to inhibit the replication of HIV, HCV, and other viruses. However, the exact mechanism of action and the physiological effects of 1,2'-Bipiperazine derivatives need further investigation.
Advantages And Limitations For Lab Experiments
1,2'-Bipiperazine is a versatile molecule for drug design and development. It has a unique structure that makes it a potential scaffold for the synthesis of various bioactive molecules. Moreover, 1,2'-Bipiperazine derivatives have been shown to exhibit potent biological activities. However, the synthesis of 1,2'-Bipiperazine derivatives can be challenging, and the purification of these compounds can be time-consuming. Moreover, the exact mechanism of action and the physiological effects of 1,2'-Bipiperazine derivatives need further investigation.
Future Directions
Several future directions can be explored for the development of 1,2'-Bipiperazine derivatives. First, the structure-activity relationship of 1,2'-Bipiperazine derivatives needs to be investigated to identify the key pharmacophores responsible for their biological activities. Second, the pharmacokinetics and pharmacodynamics of 1,2'-Bipiperazine derivatives need to be studied to optimize their drug-like properties. Third, the toxicity and safety profile of 1,2'-Bipiperazine derivatives need to be evaluated to ensure their clinical applicability. Fourth, the potential of 1,2'-Bipiperazine derivatives as drug delivery systems needs to be explored. Finally, the use of 1,2'-Bipiperazine derivatives as molecular probes for the study of biological processes needs to be investigated.
Conclusion:
In conclusion, 1,2'-Bipiperazine is a versatile molecule for drug design and development. It has a unique structure that makes it a potential scaffold for the synthesis of various bioactive molecules. Moreover, 1,2'-Bipiperazine derivatives have been shown to exhibit potent biological activities. However, the exact mechanism of action and the physiological effects of 1,2'-Bipiperazine derivatives need further investigation. Several future directions can be explored for the development of 1,2'-Bipiperazine derivatives, including the investigation of their structure-activity relationship, pharmacokinetics and pharmacodynamics, toxicity and safety profile, drug delivery systems, and molecular probes for the study of biological processes.
Synthesis Methods
1,2'-Bipiperazine can be synthesized by several methods, including the condensation of piperazine with ethylene glycol, the reaction of piperazine with formaldehyde, and the cyclization of N-(2-aminoethyl)piperazine. The most common method for the synthesis of 1,2'-Bipiperazine is the reaction of piperazine with 1,2-dibromoethane in the presence of a base.
Scientific Research Applications
1,2'-Bipiperazine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antiviral, antibacterial, and antifungal activities. Several derivatives of 1,2'-Bipiperazine have been developed as potential drug candidates for the treatment of cancer, HIV, and other infectious diseases. Moreover, 1,2'-Bipiperazine has been used as a scaffold for the design and synthesis of various bioactive molecules.
properties
CAS RN |
151142-74-4 |
|---|---|
Product Name |
1,2'-Bipiperazine |
Molecular Formula |
C8H18N4 |
Molecular Weight |
170.26 g/mol |
IUPAC Name |
1-piperazin-2-ylpiperazine |
InChI |
InChI=1S/C8H18N4/c1-2-11-8(7-10-1)12-5-3-9-4-6-12/h8-11H,1-7H2 |
InChI Key |
DTTOVSVQDLDGMW-UHFFFAOYSA-N |
SMILES |
C1CNC(CN1)N2CCNCC2 |
Canonical SMILES |
C1CNC(CN1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



